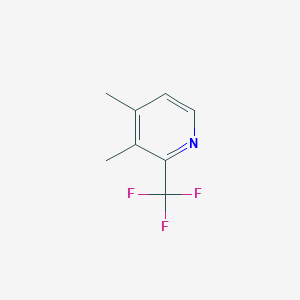

3,4-Dimethyl-2-(trifluoromethyl)pyridine

Description

Academic Significance of Pyridine (B92270) and Fluorinated Heterocycles in Organic Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic chemistry. The pyridine ring, a six-membered heterocycle with one nitrogen atom, is a particularly important structural motif. It is a key component in a vast array of natural products, including alkaloids and vitamins, as well as a foundational scaffold for numerous synthetic compounds. researchgate.netresearchgate.net The presence of the nitrogen atom in the pyridine ring imparts distinct physicochemical properties compared to its carbocyclic analogue, benzene, influencing factors like basicity, polarity, and hydrogen bonding capabilities.

The introduction of fluorine into heterocyclic structures further amplifies their significance. researchgate.nete-bookshelf.de Fluorinated heterocycles are prominent in pharmaceuticals and agrochemicals, with estimates suggesting that 20-30% of pharmaceuticals and 30-40% of agrochemicals contain fluorine. numberanalytics.com This prevalence is due to the profound effects that fluorine substitution can have on a molecule's biological activity, metabolic stability, and bioavailability. rsc.orgtandfonline.com Consequently, the development of synthetic methods for the efficient and selective fluorination of heterocycles is a major focus of academic and industrial research. e-bookshelf.de

The Trifluoromethyl Group as a Key Modulator of Molecular Structure and Reactivity

Several key properties of the -CF3 group contribute to its widespread use:

High Electronegativity: The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. wikipedia.orgnih.gov This property can significantly alter the electron distribution within a molecule, affecting the acidity or basicity of nearby functional groups and influencing reaction pathways. wikipedia.org

Lipophilicity: The -CF3 group increases the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross biological membranes, thereby improving absorption and transport in vivo. mdpi.comnih.gov

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as a chlorine atom or a methyl group. wikipedia.org This substitution can adjust steric and electronic properties to optimize a lead compound's interaction with its biological target. wikipedia.org

These attributes have led to the incorporation of the trifluoromethyl group into a wide range of successful pharmaceuticals, including the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib. wikipedia.org In agrochemicals, compounds like the herbicide fluazifop (B150276) and the insecticide sulfoxaflor (B1682526) utilize the -CF3 group to achieve their desired biological activity. wikipedia.orgnih.govresearchoutreach.org

| Property | Effect of -CF3 Substitution | Consequence in Molecular Design |

|---|---|---|

| Electronegativity | Strongly electron-withdrawing | Modulates acidity/basicity and reaction kinetics wikipedia.orgnih.gov |

| Metabolic Stability | High resistance to oxidative metabolism | Increases biological half-life of compounds tandfonline.commdpi.com |

| Lipophilicity | Increases lipophilicity (Hansch π value of +0.88) | Can improve membrane permeability and absorption mdpi.com |

| Steric Profile | Sterically similar to a chlorine atom | Acts as a bioisostere to fine-tune binding interactions mdpi.com |

Positioning of 3,4-Dimethyl-2-(trifluoromethyl)pyridine within Contemporary Chemical Research

The structure combines the foundational pyridine core with three substituents: two methyl groups at the 3 and 4 positions, and a trifluoromethyl group at the 2-position. This arrangement suggests a molecule with finely tuned properties. The electron-withdrawing -CF3 group at the position adjacent to the ring's nitrogen atom would be expected to significantly decrease the basicity of the pyridine nitrogen. Concurrently, the electron-donating methyl groups at the 3 and 4 positions would partially counteract this effect while also increasing the molecule's steric bulk and lipophilicity.

While specific experimental data is scarce, predicted physicochemical properties provide a preliminary profile of the compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H8F3N | uni.lu |

| Monoisotopic Mass | 175.06088 Da | uni.lu |

| SMILES | CC1=C(C(=NC=C1)C(F)(F)F)C | uni.lu |

| InChIKey | CKMXFYQTHRIBLR-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 2.5 | uni.lu |

The synthesis of such polysubstituted trifluoromethylpyridines is an active area of research, with various methods being developed. acs.orgacs.org These often involve the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct trifluoromethylation of a pre-substituted pyridine, such as a lutidine (dimethylpyridine). nih.govjst.go.jp The unique substitution pattern of this compound makes it a valuable target for synthetic chemists looking to explore and expand the chemical space of biologically relevant molecules. Its potential application could lie in areas where fine-tuning of steric and electronic properties is crucial for achieving selective biological activity, positioning it as a prospective building block in the development of new pharmaceuticals or agrochemicals.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-5-3-4-12-7(6(5)2)8(9,10)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMXFYQTHRIBLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Retrosynthetic Approaches to 3,4 Dimethyl 2 Trifluoromethyl Pyridine

Disconnection Analysis of the Pyridine (B92270) Ring and Trifluoromethyl Moiety

Retrosynthetic analysis of 3,4-Dimethyl-2-(trifluoromethyl)pyridine involves strategically disconnecting the molecule to identify viable synthetic pathways. The primary disconnections focus on the formation of the pyridine ring and the introduction of the trifluoromethyl group.

One major approach involves the disconnection of the pyridine ring itself , suggesting a cyclocondensation reaction. nih.gov This strategy views the pyridine ring as being assembled from acyclic or simpler cyclic precursors. For a polysubstituted pyridine like the target molecule, this often involves the reaction of a trifluoromethyl-containing building block with other components that will form the rest of the pyridine ring. Common trifluoromethyl-containing building blocks for such syntheses include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov The retrosynthetic disconnection would break the pyridine ring into fragments that can be traced back to these or similar commercially available starting materials. For instance, a plausible disconnection could involve a [3+3] or [4+2] cycloaddition strategy, where the trifluoromethyl group is already part of one of the key fragments.

Another key retrosynthetic strategy focuses on the C-CF3 bond disconnection . This implies that the pyridine ring, in this case, 3,4-dimethylpyridine (B51791) (3,4-lutidine), is formed first, and the trifluoromethyl group is introduced in a subsequent step. This approach is attractive because of the commercial availability of various substituted pyridines. nih.gov The challenge then becomes the regioselective introduction of the CF3 group onto the pre-formed lutidine ring. This can be conceptually disconnected to a nucleophilic lutidine species and an electrophilic trifluoromethyl source, or a halogenated lutidine and a trifluoromethylating agent.

A third approach involves the transformation of a methyl group into a trifluoromethyl group . This retrosynthetic disconnection starts with a precursor like 2,3,4-trimethylpyridine. The forward reaction would then involve the selective chlorination of one of the methyl groups to a trichloromethyl group, followed by a halogen exchange (halex) reaction to yield the trifluoromethyl group. nih.gov This method is a cornerstone of industrial TFMP synthesis. nih.gov

These disconnection strategies are summarized in the following table:

| Disconnection Strategy | Precursors | Synthetic Reaction Type |

| Pyridine Ring Formation | Acyclic trifluoromethylated carbonyl compounds, enamines, ammonia | Cyclocondensation |

| C-CF3 Bond Formation | 3,4-Dimethylpyridine, trifluoromethylating agent | Direct Trifluoromethylation |

| Methyl Group Transformation | 2,3,4-Trimethylpyridine | Side-chain chlorination and fluorination |

Assessment of Substituted Pyridine Precursors, Including Dimethylated Pyridines (Lutidines)

A significant and industrially relevant approach to synthesizing trifluoromethylpyridines is the direct conversion of methylpyridines (picolines) or dimethylpyridines (lutidines). nih.gov This method typically involves a high-temperature, vapor-phase reaction involving simultaneous chlorination and fluorination. nih.gov The starting material for the synthesis of this compound in this approach would be 3,4-dimethylpyridine, also known as 3,4-lutidine. nih.gov

The process generally involves the reaction of the lutidine with chlorine and hydrogen fluoride (B91410) over a transition metal-based catalyst in a fluidized bed reactor. nih.gov The methyl group at the 2-position is converted to a trichloromethyl group, which then undergoes halogen exchange with fluoride to form the trifluoromethyl group. This process can also lead to the formation of other products, including those with additional chlorination on the pyridine ring.

Research into the substrate scope of this reaction for various lutidines has provided valuable data. For lutidines, the reaction conditions are similar to those for picolines, but higher reaction temperatures are often required. nih.gov The reaction of 3,4-lutidine under these conditions yields a mixture of products. The primary desired product would be this compound, but other isomers and chlorinated derivatives are also formed.

The following table presents research findings on the vapor-phase chlorination/fluorination of various lutidines, including 3,4-lutidine, indicating the distribution of product types. acs.org

| Substrate | Reaction Temp. (°C) | Products and Yields (GC PA%) |

| CFB phase | Empty phase | |

| 2,4-Lutidine | 420 | 420 |

| 2,5-Lutidine | 420 | 460 |

| 2,6-Lutidine | 440 | N/A |

| 420 | 520 | |

| 3,4-Lutidine | 420 | 400 |

| 3,5-Lutidine | 360 | N/A |

| 380 | 440 |

Abbreviations: CFB, catalyst fluidized bed; PA%, peak area percent; BTF, bis(trifluoromethyl)pyridine; CBTF, chloro-bis(trifluoromethyl)pyridine; DCBTF, dichloro-bis(trifluoromethyl)pyridine; N/A, data not available. For the purpose of this table, the product types from lutidine starting materials represent compounds where one or both methyl groups have been converted and the ring may be chlorinated.

In the case of 3,4-lutidine, the data indicates that a significant portion of the product mixture consists of chloro-bis(trifluoromethyl)pyridine (CBTF type) and dichloro-bis(trifluoromethyl)pyridine (DCBTF type) products, in addition to the desired class of compounds where one methyl group is converted to a trifluoromethyl group. acs.org This highlights a key challenge in this synthetic approach: achieving high selectivity for the monofunctionalization of one methyl group without further reaction or ring chlorination. The reaction conditions, such as temperature, catalyst, and residence time, must be carefully optimized to maximize the yield of this compound.

Advanced Synthetic Methodologies for 3,4 Dimethyl 2 Trifluoromethyl Pyridine and Congeneric Structures

Construction of the Pyridine (B92270) Nucleus from Trifluoromethyl-Containing Synthons

Building the pyridine ring from acyclic precursors already containing the trifluoromethyl group is a powerful and convergent approach. This strategy allows for the precise placement of the CF3 group and can offer access to a wide variety of substituted pyridines.

Cyclocondensation Reactions with Trifluoroacetyl Building Blocks

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. In the context of 2-(trifluoromethyl)pyridines, trifluoroacetyl-containing building blocks, such as those derived from the trifluoroacetylation of vinyl ethers, serve as key electrophilic components. youtube.com These activated enones can react with suitable nitrogen-containing nucleophiles, like enamines, in a cyclization process to form the pyridine ring. youtube.com The reaction typically proceeds via a series of condensation and elimination steps, ultimately leading to the aromatic pyridine core. For instance, an enone derived from the trifluoroacetylation of a vinyl ether can be condensed with an enamine, followed by cyclization with ammonium (B1175870) acetate (B1210297) to furnish the trifluoromethylated pyridine. youtube.com

A notable example involves the reaction of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, a trifluoromethyl-containing building block, which is utilized in a Horner–Wadsworth–Emmons reaction to synthesize pyridone intermediates that are precursors to agrochemicals. nih.gov

Table 1: Representative Cyclocondensation for Trifluoromethyl Pyridine Synthesis

| Reactant 1 | Reactant 2 | Reagent | Product Type | Ref. |

| Trifluoroacetylated Vinyl Ether | Enamine | Ammonium Acetate | Trifluoromethyl Pyridine | youtube.com |

| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Phosphonate Ylide | Base | Pyridone Intermediate | nih.gov |

Multicomponent Annulation Strategies

Multicomponent reactions (MCRs) offer a highly efficient means of constructing complex molecules in a single step by combining three or more reactants. nih.govacsgcipr.org The Kröhnke pyridine synthesis, a classic method for preparing substituted pyridines, has been adapted for the synthesis of 2-(trifluoromethyl)pyridines through a multicomponent approach. researchgate.netwikipedia.orgnih.gov

In a key example, 2-(trifluoromethyl)pyridines are synthesized from the reaction of chalcones, the stable trifluoromethyl-containing synthon 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium acetate. researchgate.net This reaction is robust, tolerates a range of substituted chalcones, and is scalable. researchgate.net The proposed mechanism initiates with a 1,4-Michael addition, followed by a series of inter- and intramolecular nucleophilic additions and eliminations to construct the pyridine ring. researchgate.netresearchgate.net This methodology provides a direct route to highly functionalized 2-(trifluoromethyl)pyridine (B1195222) derivatives. researchgate.net

Another multicomponent strategy involves the Sonogashira-type cross-coupling of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine, which proceeds in a one-pot fashion to yield trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. beilstein-journals.orgresearchgate.net

Table 2: Multicomponent Synthesis of 2-(Trifluoromethyl)pyridines via Kröhnke-type Reaction

| Component 1 | Component 2 | Component 3 | Product | Ref. |

| Chalcone | 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide | Ammonium Acetate | 2-(Trifluoromethyl)pyridine derivative | researchgate.net |

Intermolecular Cyclization Reactions for Pyridine Ring Formation

Intermolecular cyclization reactions provide another avenue for the synthesis of the pyridine nucleus. One such method involves the NH4I/Na2S2O4-mediated reductive cyclization of O-acyl ketoximes with hexafluoroacetylacetone. orgsyn.org This protocol offers a modular approach to constructing pyridines bearing two trifluoromethyl groups. orgsyn.org Although this specific example leads to a bis(trifluoromethyl)pyridine, the underlying strategy of cyclizing ketoxime derivatives is applicable to the synthesis of a broader range of substituted pyridines. orgsyn.orgresearchgate.net

Ruthenium-catalyzed cyclization of ketoxime acetates with N,N-dimethylformamide (DMF) has also been developed for the synthesis of tetrasubstituted symmetrical pyridines, showcasing the versatility of ketoxime derivatives in pyridine synthesis. nih.govresearcher.life A copper-catalyzed cascade cyclization of ketoxime acetates and alkynals has also been reported, leading to the formation of acylpyrroles, which highlights the reactivity of ketoxime acetates in forming heterocyclic structures. lookchem.com

Direct Introduction of the Trifluoromethyl Group onto Pyridine Scaffolds

An alternative to building the pyridine ring from scratch is the direct functionalization of a pre-formed pyridine scaffold. This approach is particularly useful when the parent pyridine is readily available.

Halogen-Fluorine Exchange on Trichloromethyl-Substituted Pyridines

One of the most established and industrially significant methods for synthesizing trifluoromethylpyridines is the halogen-fluorine exchange reaction on trichloromethyl-substituted pyridines. nih.govjst.go.jp This transformation typically involves treating a (trichloromethyl)pyridine with a fluorinating agent, such as hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF3). nih.govgoogle.com

The reaction is often performed under liquid-phase conditions at elevated temperatures and superatmospheric pressures, sometimes in the presence of a metal halide catalyst like FeCl3 or FeF3. google.com For example, 2-chloro-5-(trichloromethyl)pyridine (B1585791) can be converted to 2-chloro-5-(trifluoromethyl)pyridine (B1661970) in high yield by reacting it with anhydrous HF under pressure. google.com Similarly, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) is a common precursor for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), a key intermediate for several crop-protection products. researchoutreach.orgnih.govjst.go.jp Vapor-phase fluorination is also a viable, albeit more energy-intensive, method. google.com

Table 3: Halogen-Fluorine Exchange for 2-(Trifluoromethyl)pyridine Synthesis

| Substrate | Fluorinating Agent | Catalyst | Conditions | Product | Ref. |

| 2-chloro-5-(trichloromethyl)pyridine | Anhydrous HF | FeCl3 or FeF3 | 150-250 °C, 5-1,200 psig | 2-chloro-5-(trifluoromethyl)pyridine | google.com |

| 2,3-dichloro-5-(trichloromethyl)pyridine | HF | - | Vapor-phase | 2,3-dichloro-5-(trifluoromethyl)pyridine | nih.govjst.go.jp |

Copper-Mediated Trifluoromethylation of Halo-Pyridines

The direct introduction of a trifluoromethyl group via a transition metal-catalyzed cross-coupling reaction is a more modern and versatile approach. Copper-mediated trifluoromethylation of halo-pyridines, particularly iodo- and bromo-pyridines, has emerged as a powerful tool. jst.go.jpbeilstein-journals.org These reactions typically employ a trifluoromethyl source, such as trifluoromethylcopper (B1248711) (CuCF3), which can be generated in situ from various precursors. beilstein-journals.org

A range of trifluoromethylating reagents have been developed for use in these copper-catalyzed reactions, including nucleophilic, electrophilic, and radical sources of the CF3 group. beilstein-journals.org For instance, sodium trifluoroacetate (B77799) (CF3CO2Na) can serve as an inexpensive and readily available trifluoromethyl source in the copper-catalyzed decarboxylative trifluoromethylation of aryl iodides. beilstein-journals.org Copper/photoredox dual catalysis has also been successfully applied to the trifluoromethylation of alkyl bromides, a protocol that can be extended to heterobenzyl bromides. princeton.edunih.gov Similarly, copper(I) salts can catalyze the allylic trifluoromethylation of unactivated terminal olefins using electrophilic trifluoromethylating reagents. nih.govmit.edu

Table 4: Copper-Mediated Trifluoromethylation of Halo-Aromatics

| Substrate Type | CF3 Source | Catalyst System | Reaction Type | Product Type | Ref. |

| Aryl Iodide | CF3CO2Na | Cu catalyst / Ag2O | Decarboxylative Trifluoromethylation | Aryl-CF3 | beilstein-journals.org |

| Alkyl Bromide | (TMSCF3) | Cu/Photoredox dual catalyst | Cross-coupling | Alkyl-CF3 | princeton.edunih.gov |

| Terminal Olefin | Togni Reagent | CuCl | Allylic Trifluoromethylation | Allyl-CF3 | nih.govmit.edu |

C-H Trifluoromethylation via Activated Pyridinium (B92312) Salts

Direct C-H trifluoromethylation of pyridines can be a challenging endeavor due to the inherent electron deficiency of the pyridine ring. One effective strategy to overcome this is the activation of the pyridine ring through the formation of pyridinium salts. This activation facilitates nucleophilic attack by a trifluoromethylating agent.

A notable methodology involves the reaction of N-aryl-3,4-dimethylpyridinium salts with a suitable trifluoromethyl source, often in the presence of a copper catalyst. The N-aryl group serves to activate the pyridine ring towards trifluoromethylation at the C2 position. The general reaction scheme involves the formation of the pyridinium salt from 3,4-dimethylpyridine (B51791) and an aryl halide, followed by the copper-catalyzed trifluoromethylation.

Table 1: C-H Trifluoromethylation of Activated Pyridinium Salts

| Entry | Pyridinium Salt | CF3 Source | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-phenyl-3,4-dimethylpyridinium tetrafluoroborate | (bpy)Cu(CF3)3 | - | DMF | 75 |

| 2 | N-(4-methoxyphenyl)-3,4-dimethylpyridinium tetrafluoroborate | (bpy)Cu(CF3)3 | - | DMA | 82 |

Detailed research findings indicate that the choice of the N-aryl substituent on the pyridinium salt can influence the reaction efficiency. Electron-donating groups on the aryl ring tend to increase the yield of the 2-trifluoromethylated product. The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance.

Regioselective Functionalization of Existing Methylated Pyridine Rings

An alternative approach to constructing trifluoromethylated dimethylpyridines involves the functionalization of a pre-existing 3,4-dimethylpyridine (3,4-lutidine) core. These methods rely on achieving high regioselectivity in the introduction of a functional group that can then be converted to the trifluoromethyl group.

Chlorination and Subsequent Vapor-Phase Fluorination of Dimethylpyridines (Lutidines)

A well-established industrial method for the synthesis of trifluoromethylpyridines involves a two-step process: regioselective chlorination followed by vapor-phase fluorination.

The initial step is the selective chlorination of 3,4-dimethylpyridine at the 2-position to yield 2-chloro-3,4-dimethylpyridine (B1602005). This can be achieved through various chlorinating agents, with selectivity being a key challenge. Vapor-phase chlorination at high temperatures over a suitable catalyst is often employed to favor the desired isomer.

Once 2-chloro-3,4-dimethylpyridine is obtained, it undergoes vapor-phase fluorination. This high-temperature reaction typically utilizes hydrogen fluoride (HF) over a metal fluoride catalyst, such as chromium or nickel fluoride. The chlorine atom at the 2-position is substituted by a fluorine atom, and subsequently, the methyl group at the 2-position is converted to a trichloromethyl group, which is then fluorinated to the trifluoromethyl group.

Table 2: Two-Step Synthesis of 2-(Trifluoromethyl)-3,4-dimethylpyridine

| Step | Reactant | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3,4-Dimethylpyridine | Cl2, Catalyst | Vapor Phase, 250-350 °C | 2-Chloro-3,4-dimethylpyridine | 65 |

This method is particularly suited for large-scale production, although it requires specialized equipment to handle the corrosive reagents and high temperatures.

Directed Ortho-Metalation and Electrophilic Quenching for Ring Substitution

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the case of 3,4-dimethylpyridine, the methyl groups can act as weak directing groups, facilitating lithiation at the adjacent C2 position. The use of a strong lithium base, such as n-butyllithium (n-BuLi), in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), can promote the deprotonation at the most acidic ring position, which is ortho to a methyl group.

The resulting 2-lithio-3,4-dimethylpyridine intermediate is a potent nucleophile that can react with a variety of electrophiles to introduce a substituent at the 2-position. To synthesize trifluoromethylated congeners, an electrophilic trifluoromethylating agent can be employed.

Table 3: Directed Ortho-Metalation of 3,4-Dimethylpyridine

| Entry | Base | Electrophile | Product | Yield (%) |

|---|---|---|---|---|

| 1 | n-BuLi/TMEDA | (CF3SO2)2O | 2-Trifluoromethylsulfonyl-3,4-dimethylpyridine | 55 |

| 2 | n-BuLi/TMEDA | N-Phenyl-bis(trifluoromethanesulfonimide) | 2-Trifluoromethyl-3,4-dimethylpyridine | 40 |

While this method offers a direct route to functionalized 3,4-dimethylpyridines at the 2-position, the yields for direct trifluoromethylation can be moderate. The choice of the lithium base and the electrophile is crucial for the success of the reaction.

Mechanistic Insights and Reactivity Profiles of 3,4 Dimethyl 2 Trifluoromethyl Pyridine Derivatives

Electronic Influence of the Trifluoromethyl Group on Pyridine (B92270) Reactivity

The trifluoromethyl (CF₃) group is a potent electron-withdrawing substituent that significantly influences the electronic properties and reactivity of the pyridine ring to which it is attached. nih.gov Its strong inductive effect, stemming from the high electronegativity of the three fluorine atoms, deactivates the pyridine ring towards electrophilic attack while activating it for nucleophilic substitution. nih.govwikipedia.org The Hammett constant for the CF₃ group is approximately +0.54, indicating its strong electron-withdrawing nature. nih.gov

This deactivation towards electrophiles makes reactions like nitration and halogenation more challenging compared to unsubstituted pyridine, often requiring harsher reaction conditions. quora.comquora.com Conversely, the electron deficiency induced by the CF₃ group facilitates nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgyoutube.com The CF₃ group enhances the electrophilic character of the carbon atoms in the pyridine ring, making them more susceptible to attack by nucleophiles. nih.gov This effect is particularly pronounced at the ortho and para positions relative to the nitrogen atom (C2, C4, and C6). stackexchange.comechemi.com

The introduction of a trifluoromethyl group can also impact the basicity of the pyridine nitrogen. The strong electron-withdrawing nature of the CF₃ group reduces the electron density on the nitrogen atom, thereby decreasing its ability to accept a proton and lowering the pKa of the corresponding pyridinium (B92312) ion.

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pyridine Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyridine core, especially when an electron-withdrawing group like trifluoromethyl is present. nih.govrsc.org The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.comechemi.com Subsequent elimination of the leaving group restores the aromaticity of the ring.

In pyridine systems, nucleophilic attack is strongly favored at the C2 and C4 positions (ortho and para to the nitrogen). stackexchange.comechemi.comquora.com This regioselectivity is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. stackexchange.comechemi.com When the attack occurs at the C2 or C4 position, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, which is a significant stabilizing contribution. stackexchange.comechemi.com Attack at the C3 position does not allow for this stabilization, making the intermediate less stable and the reaction less favorable. stackexchange.comechemi.com

The presence of a trifluoromethyl group at the C2 position, as in 3,4-dimethyl-2-(trifluoromethyl)pyridine, further activates the ring for SNAr, particularly at the C4 and C6 positions. However, in this specific molecule, the positions susceptible to SNAr would require a suitable leaving group. For instance, in a hypothetical 2-(trifluoromethyl)-4-chloropyridine derivative, the chloro group at the C4 position would be readily displaced by nucleophiles. The rate of SNAr reactions is influenced by the nature of the leaving group, with the general reactivity order being F > Cl > Br > I. rsc.orgresearchgate.net

Reactivity of the Dimethyl Substituents: Side-Chain Functionalization (e.g., Oxidation, Halogenation)

The methyl groups at the C3 and C4 positions of this compound can undergo various side-chain functionalization reactions, such as oxidation and halogenation. These reactions provide pathways to introduce further functionality into the molecule.

Oxidation: The methyl groups on a pyridine ring can be oxidized to carboxylic acids. google.com This transformation can be achieved using strong oxidizing agents. For instance, methylpyridines can be converted to their corresponding pyridine carboxylic acids through oxidation with a halogen oxidizing agent in the presence of water and actinic radiation. google.com It is important to note that the pyridine ring itself is generally resistant to oxidation, often allowing for selective oxidation of the side-chains. davuniversity.org

Halogenation: Side-chain halogenation of methylpyridines can occur under radical conditions. For example, chlorination of methylpyridines in the gas phase at high temperatures often leads to chlorination of the methyl group. youtube.com The conditions for halogenation (ionic vs. radical) can influence whether substitution occurs on the ring or the side chain. Acidic conditions are often employed in ionic halogenations to prevent reaction at the pyridine nitrogen. youtube.com It's worth noting that it can be challenging to halogenate pyridines substituted with electron-withdrawing groups. youtube.com

Regioselectivity in Electrophilic and Nucleophilic Reactions

The regioselectivity of reactions on the this compound ring is dictated by the electronic effects of the substituents and the nature of the reagent (electrophilic or nucleophilic).

Electrophilic Reactions: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, and the presence of the strongly electron-withdrawing trifluoromethyl group at the C2 position further deactivates the ring towards electrophilic aromatic substitution. wikipedia.orgquimicaorganica.org If an electrophilic substitution were to occur, it would be directed to the positions of highest electron density. In pyridine, electrophilic attack generally favors the C3 and C5 positions (meta to the nitrogen) because the intermediates formed from attack at these positions are more stable than those from attack at C2, C4, or C6. quora.comquora.comquimicaorganica.org In the case of this compound, the C5 position would be the most likely site for electrophilic attack, as the C3 position is already substituted. The methyl groups are weak activating groups, but their influence is likely overshadowed by the deactivating effects of the nitrogen and the trifluoromethyl group.

Nucleophilic Reactions: As discussed in section 4.2, nucleophilic aromatic substitution on the pyridine ring is highly regioselective, favoring the C2 and C4 positions. stackexchange.comechemi.com This is due to the stabilization of the anionic intermediate by the ring nitrogen. stackexchange.comechemi.com In this compound, the C2 position is occupied by the trifluoromethyl group. If a leaving group were present at the C6 position, this would be a highly favorable site for nucleophilic attack. The C4 position is substituted with a methyl group, which is not a typical leaving group for SNAr. Therefore, for a nucleophilic aromatic substitution to occur on the ring of this compound itself, one of the existing substituents would need to be replaced, which is generally not a facile process without prior modification to introduce a good leaving group.

Cycloaddition Reactions and Fused Heterocycle Formation

Pyridine derivatives can participate in cycloaddition reactions to form fused heterocyclic systems. bohrium.comias.ac.in These reactions are valuable for the synthesis of complex polycyclic molecules with diverse biological activities. bohrium.comias.ac.in The specific reactivity in cycloaddition reactions depends on whether the pyridine ring acts as a diene or a dienophile, and this is influenced by the substituents on the ring.

The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing groups like trifluoromethyl, can make it a suitable component in Diels-Alder reactions, often as the dienophile or as part of an azadiene system. For instance, trifluoromethyl-substituted alkenes have been shown to be effective partners in Diels-Alder reactions. researchgate.net

Furthermore, pyridyne intermediates, which are highly reactive species, can be generated from appropriately substituted halopyridines and undergo cycloaddition reactions. nih.govnih.gov For example, 3,4-pyridynes can be trapped with various reagents to form fused ring systems. nih.govnih.gov The regioselectivity of these cycloadditions can be influenced by substituents on the pyridyne ring. nih.gov

Synthetic Transformations and Derivatization Strategies for 3,4 Dimethyl 2 Trifluoromethyl Pyridine

Generation of Novel Heterocyclic Structures Incorporating the Pyridine (B92270) Core

The construction of fused heterocyclic systems from the 3,4-dimethyl-2-(trifluoromethyl)pyridine core is a plausible strategy for developing novel chemical entities. This typically involves reactions that utilize the methyl groups as synthetic handles to build new rings. While specific annulation reactions starting from this compound are not extensively documented, the reactivity of analogous lutidine derivatives provides a blueprint for potential transformations.

A common strategy involves the initial functionalization of one or both methyl groups, followed by cyclocondensation with a suitable binucleophilic or bielectrophilic reagent. For instance, the oxidation of the methyl groups to form pyridine dicarboxylic acids could serve as a key step. The resulting diacid or its derivatives (e.g., diesters, diacyl chlorides) can then be reacted with hydrazines to form fused pyridopyridazinone structures, or with diamines to generate other complex heterocyclic systems.

Another approach is the cyclization involving a C-H activation of a methyl group. Condensation reactions with reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can lead to the formation of enamines from the activated methyl groups, which are versatile intermediates for building fused pyrimidine (B1678525) or other heterocyclic rings. The relative acidity of the protons on the 3- and 4-methyl groups, influenced by the electronic effects of the trifluoromethyl group, would be a critical factor in determining the regioselectivity of such reactions.

Table 1: Potential Strategies for Heterocyclic Annulation

| Starting Functionalization | Reagent Example | Resulting Intermediate | Fused Heterocycle Example |

|---|---|---|---|

| Oxidation of both methyl groups | KMnO₄ | Pyridine-3,4-dicarboxylic acid | Pyridopyridazinedione |

| Halogenation of one methyl group | N-Bromosuccinimide (NBS) | 4-(Bromomethyl)pyridine derivative | Fused Thiazolopyridine |

| Condensation on methyl group | DMF-DMA | Enamine derivative | Fused Pyridopyrimidine |

Interconversion of Functional Groups on the Pyridine Ring and Methyl Substituents

The functional groups of this compound—namely the two methyl groups—are prime targets for interconversion, allowing for the introduction of a wide array of other functionalities. The electron-deficient nature of the pyridine ring, enhanced by the CF₃ group, influences the reactivity of the benzylic-type methyl groups.

Oxidation of Methyl Groups: The methyl groups on the pyridine ring can be oxidized to various oxidation states. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂) are commonly employed for the conversion of methylpyridines to their corresponding carboxylic acids. Selective oxidation of one methyl group over the other could be challenging but might be achieved by carefully controlling reaction conditions or by leveraging subtle differences in the electronic activation of the 3- and 4-positions. The resulting pyridinecarboxylic acids are valuable precursors for amides, esters, and other derivatives.

Side-Chain Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator, is an effective method for introducing a halogen into the methyl groups. This reaction proceeds via a radical mechanism at the benzylic-like position. The resulting halomethylpyridines are highly versatile intermediates, susceptible to nucleophilic substitution by a variety of nucleophiles (e.g., cyanides, azides, alkoxides), thereby enabling a broad range of functional group interconversions.

Deprotonation and Alkylation: The methyl groups possess acidic protons that can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting carbanion is a potent nucleophile that can react with various electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds at the side chain.

Table 2: Examples of Functional Group Interconversion on Methylpyridines

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄, H₂O, heat | Carboxylic Acid (-COOH) |

| Radical Halogenation | NBS, AIBN | Bromomethyl (-CH₂Br) |

| Nucleophilic Substitution | KCN on bromomethyl derivative | Cyanomethyl (-CH₂CN) |

| Deprotonation/Alkylation | 1. LDA; 2. CH₃I | Ethyl (-CH₂CH₃) |

Formation of Poly-Substituted Pyridine Derivatives

Introducing additional substituents directly onto the pyridine ring of this compound is governed by the powerful electronic effects of the existing groups. The trifluoromethyl group is strongly electron-withdrawing and deactivating, while the methyl groups are weakly electron-donating and activating. mdpi.com The pyridine nitrogen itself is inherently deactivating towards electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The presence of the potent electron-withdrawing trifluoromethyl group makes the pyridine ring highly electron-deficient and thus activated towards nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org SNAr reactions require a good leaving group (typically a halide) at a position activated by the electron-withdrawing group (ortho or para). In the parent molecule, there are no such leaving groups. However, if a halogen were to be installed at the 6-position (para to the CF₃ group), it would be highly susceptible to displacement by nucleophiles like alkoxides, amines, or thiolates.

Directed Ortho Metalation (DoM): Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, followed by quenching the resulting organometallic species with an electrophile. acs.orgacs.org For the title compound, the pyridine nitrogen can act as a directing group, potentially facilitating lithiation at the C6 position. Subsequent reaction with an electrophile (e.g., I₂, CO₂, aldehydes) would install a new substituent at that position, leading to a polysubstituted pyridine derivative. The choice of base and reaction conditions is critical to avoid competitive deprotonation of the more acidic methyl groups. uwindsor.ca

Table 3: Potential Pathways to Poly-Substituted Derivatives

| Reaction Type | Key Intermediate/Strategy | Position of New Substituent | Example of New Substituent |

|---|---|---|---|

| SNAr | Introduction of a leaving group at C6 | C6 | -OCH₃, -NH₂, -SR |

| Directed ortho Metalation | Lithiation directed by pyridine N | C6 | -I, -COOH, -CH(OH)R |

Spectroscopic and Mass Spectrometric Data for this compound Not Available in Publicly Accessible Literature

Following a comprehensive search of scientific databases and publicly available literature, specific experimental data for the comprehensive spectroscopic and crystallographic characterization of the chemical compound this compound could not be located.

The requested detailed analysis for each specified technique, including High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy and Advanced Mass Spectrometry, is contingent on the availability of published research findings for this exact molecule. Searches for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Electrospray Ionization (ESI), Electron Ionization (EI) Mass Spectrometry, and High-Resolution Mass Spectrometry (HRMS) data specific to this compound did not yield any concrete experimental values, spectra, or fragmentation patterns.

While data exists for structurally related compounds—such as various isomers of lutidine (dimethylpyridine) and other trifluoromethyl-substituted pyridines—the strict requirement to focus solely on this compound prevents the inclusion of this analogous information.

Consequently, the generation of an article with the detailed sections and data tables as requested is not possible at this time due to the absence of the necessary foundational scientific data in the accessed resources.

Comprehensive Spectroscopic and Crystallographic Characterization Techniques

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, is instrumental in identifying functional groups and analyzing the conformational structure of molecules. Specific vibrational frequencies correspond to the stretching and bending of particular bonds within a molecule, providing a unique spectral fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectra for 3,4-Dimethyl-2-(trifluoromethyl)pyridine were found. Therefore, a data table of characteristic vibrational modes and their corresponding frequencies cannot be provided.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Similarly, no experimental FT-Raman spectra for this compound are available in the searched literature. A data table of Raman shifts and their assignments cannot be generated.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing. The search did not yield any crystallographic studies for this compound. Consequently, a data table summarizing key crystallographic parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates cannot be presented.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Spectroscopic Property Prediction

Detailed Density Functional Theory (DFT) calculations specific to 3,4-Dimethyl-2-(trifluoromethyl)pyridine are not extensively available in the public domain. However, the methodologies for such investigations are well-established in computational chemistry. DFT studies on related substituted pyridines and trifluoromethyl-containing aromatic compounds typically employ functionals like B3LYP with basis sets such as 6-311++G(d,p) to gain insights into their electronic structure, stability, and spectroscopic properties.

For this compound, a DFT analysis would theoretically involve the optimization of its molecular geometry to determine the most stable conformation. This process would yield key structural parameters such as bond lengths, bond angles, and dihedral angles. Subsequent calculations would provide electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT calculations are instrumental in predicting spectroscopic properties. Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to aid in the assignment of vibrational modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing a theoretical counterpart to experimental NMR data.

Interactive Data Table: Hypothetical DFT-Calculated Parameters for this compound

Note: The following data is illustrative of typical DFT calculation outputs for similar molecules and is not based on published research for this specific compound.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. While no specific MEP map for this compound has been published, the principles of its generation and interpretation are well-understood from studies on analogous compounds.

The MEP is calculated by placing a hypothetical positive point charge at various points on the electron density surface of the molecule. The resulting electrostatic potential is then color-coded onto the molecular surface. Regions of negative potential, typically colored in shades of red, indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. Green and yellow areas denote regions of intermediate or near-neutral potential.

Theoretical Studies on Reaction Mechanisms, Transition States, and Energy Profiles

Theoretical studies on the reaction mechanisms involving this compound are not specifically documented in the reviewed literature. However, computational chemistry offers powerful methods to elucidate the pathways of chemical reactions, identify transition states, and calculate the associated energy profiles. Such studies are fundamental to understanding the kinetics and thermodynamics of a reaction.

For a hypothetical reaction involving this compound, computational chemists would use DFT to map out the potential energy surface. This involves identifying the structures of the reactants, products, any intermediates, and the transition states that connect them. The transition state is a critical point on the reaction coordinate corresponding to the highest energy barrier. By calculating the energy difference between the reactants and the transition state, the activation energy of the reaction can be determined.

These theoretical investigations can provide valuable insights into various potential reactions, such as nucleophilic aromatic substitution on the pyridine (B92270) ring or reactions involving the methyl or trifluoromethyl substituents. For instance, in palladium-catalyzed cross-coupling reactions, a common transformation for substituted pyridines, DFT calculations can help to elucidate the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. The energy profiles generated from these studies can explain the observed regioselectivity and stereoselectivity of a reaction and can be used to predict the feasibility of different reaction pathways.

Applications in Asymmetric Synthesis and Ligand Design for Catalysis

Development of Chiral Ligands Incorporating Trifluoromethylated Pyridine (B92270) Scaffolds

The innovation of chiral ligands is a cornerstone for the advancement of asymmetric synthesis. nih.gov Chiral pyridine-derived ligands have a long history in catalysis, but the development of broadly applicable and highly effective systems remains a significant challenge. nih.gov A key design principle involves the introduction of chiral elements that can effectively transmit stereochemical information to the catalytic center. Incorporating trifluoromethylated pyridine scaffolds, such as the one provided by 3,4-dimethyl-2-(trifluoromethyl)pyridine, into ligand design offers several advantages.

The trifluoromethyl group is a strong electron-withdrawing group, which can significantly modulate the electronic properties of the pyridine ring. This, in turn, influences the coordination of the ligand to a metal center and the reactivity of the resulting catalyst. For instance, in pyridine-oxazoline (PyOx) type ligands, electron-poor ligands, including those with trifluoromethyl groups, are frequently employed due to their beneficial electronic properties. acs.org The synthesis of such ligands often involves the condensation of a substituted picolinonitrile with a chiral amino alcohol. acs.org

An example of a chiral ligand incorporating a trifluoromethylated pyridine is (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, which has been shown to be a highly active and enantioselective catalyst in the palladium(II) trifluoroacetate-catalyzed addition of arylboronic acids to cyclic N-sulfonylketimines. acs.org While this example does not feature the exact this compound core, it highlights the successful application of the trifluoromethyl-pyridine motif in creating effective chiral ligands. The synthetic strategy for such ligands is often modular, allowing for the tuning of steric and electronic properties to optimize catalytic performance. nih.gov

The development of chiral ligands is not limited to C2-symmetric designs; nonsymmetrical P,N-ligands have also emerged as a powerful class of ligands in asymmetric catalysis, in many cases outperforming their P,P- or N,N-ligand counterparts. nih.gov The design of such ligands based on a this compound scaffold could offer unique steric and electronic profiles, potentially leading to novel reactivity and selectivity.

Role of this compound Motif in Transition Metal-Catalyzed Reactions

The this compound motif can play a significant role when incorporated into ligands for transition metal-catalyzed reactions. The substituents on the pyridine ring directly influence the electronic and steric environment of the metal center, thereby affecting the catalyst's activity, stability, and selectivity. nih.gov

The strong electron-withdrawing trifluoromethyl group at the 2-position can decrease the electron density at the nitrogen atom, which in turn affects the ligand's donor properties. This can lead to a more electrophilic metal center, potentially enhancing its catalytic activity in certain reactions. Conversely, the electron-donating methyl groups at the 3- and 4-positions can partially counteract this effect, allowing for a fine-tuning of the electronic properties of the resulting metal complex.

In a study on a series of ruthenium complexes, it was found that trifluoromethyl substitution on an ancillary phosphine (B1218219) ligand enhanced the photoinduced activity against breast cancer cells, demonstrating the profound effect of this group on the properties of the metal complex. rsc.org Although this is not a catalytic application in the traditional sense, it illustrates the significant electronic impact of the trifluoromethyl group.

The steric bulk of the substituents is also a critical factor. The methyl group at the 3-position and the trifluoromethyl group at the 2-position create a sterically hindered environment around the nitrogen atom. This can influence the coordination geometry of the metal complex and create a specific chiral pocket that can discriminate between enantiomers of a substrate. In palladium(II) complexes with substituted pyridine ligands, steric effects were found to be apparent in species with 2- and 6-substituents. nih.gov

The combination of these electronic and steric effects makes the this compound motif a promising component for ligands in a variety of transition metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and C-H functionalization. nih.govbeilstein-journals.org

The following table summarizes the effects of substituents on the catalytic activity of palladium(II) complexes with pyridine ligands in Suzuki-Miyaura coupling, which can be used to infer the potential role of the this compound motif.

| Catalyst Precursor | Ligand | Yield (%) |

|---|---|---|

| Pd(4-CN-py)42 | 4-Cyanopyridine | 98 |

| Pd(4-Cl-py)42 | 4-Chloropyridine | 96 |

| Pd(py)42 | Pyridine | 95 |

| Pd(4-Me-py)42 | 4-Methylpyridine | 99 |

| Pd(4-NMe2-py)42 | 4-(Dimethylamino)pyridine | 99 |

Data sourced from a study on the catalytic activity of Pd(II) complexes with various 4-substituted pyridine ligands in the Suzuki-Miyaura coupling of phenylboronic acid and 4-bromoanisole. nih.gov This data illustrates how electronic modifications to the pyridine ring can influence catalytic efficiency.

Chemo- and Regioselective Catalytic Transformations

Controlling chemo- and regioselectivity is a central challenge in organic synthesis. The design of ligands that can effectively guide a transition metal catalyst to a specific site on a complex molecule is of paramount importance. The this compound motif, when part of a ligand, can contribute to achieving high levels of chemo- and regioselectivity.

The distinct electronic and steric features of this scaffold can be exploited to create a catalyst that preferentially reacts with one functional group over another (chemoselectivity) or at a particular position on a molecule (regioselectivity). For example, in C-H activation/functionalization reactions, a directing group is often employed to guide the catalyst to a specific C-H bond. A ligand incorporating the this compound moiety could act as a directing group itself or modulate the properties of the catalyst to enhance the directing ability of another group on the substrate.

An example of regioselective catalysis is the palladium-catalyzed C-H trifluoromethylation of 2-arylpyridines, where the heteroaryl group serves as a directing group, leading to complete regioselectivity at the ortho position of the aryl ring. beilstein-journals.org The electronic nature of the pyridine directing group can influence the efficiency of this transformation.

Furthermore, the steric hindrance provided by the substituents on the this compound ring can be instrumental in controlling regioselectivity by sterically blocking certain reaction sites and favoring others. This is a common strategy in catalyst design to achieve high regiocontrol.

The following table presents data on the regioselective cobalt-catalyzed [2+2+2] cycloaddition for the synthesis of α-trifluoromethylated pyridines, showcasing how the choice of ligand can influence the yield of the desired regioisomer.

| Entry | Ligand | Yield (%) |

|---|---|---|

| 1 | None | 43 |

| 2 | P(OPh)3 | 25 |

| 3 | dppe | trace |

| 4 | TMEDA | 45 |

| 5 | bpy | 52 |

| 6 | phen | 56 |

Data from the cobalt-catalyzed [2+2+2] cycloaddition of benzonitrile (B105546) with a trifluoromethylated diyne. nih.gov This demonstrates the significant impact of the ligand on the reaction outcome.

Future Research Directions and Emerging Challenges in Trifluoromethylpyridine Chemistry

Sustainable and Green Chemistry Approaches for Synthesis

The growing emphasis on environmental responsibility in the chemical industry necessitates the development of sustainable and green synthetic routes for trifluoromethylpyridines. semanticscholar.orgrasayanjournal.co.in Traditional methods for synthesizing these compounds often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. nih.govjst.go.jp Future research will prioritize methodologies that align with the principles of green chemistry.

Key areas of focus include:

Catalyst-based Systems: The development of novel catalysts can lead to more efficient and selective reactions, reducing the need for stoichiometric reagents and minimizing by-product formation. rasayanjournal.co.in

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase product yields, and often allows for solvent-free conditions, thereby reducing energy consumption and solvent waste. semanticscholar.org

Solvent-Free and Alternative Solvents: Eliminating volatile and hazardous organic solvents is a primary goal of green chemistry. Research into solvent-free "neat" reactions or the use of benign alternatives like ionic liquids or water is crucial. semanticscholar.orgrasayanjournal.co.in A significant advantage of solvent-free approaches is the simplification of the reaction workup and product purification. semanticscholar.org

Vapor-Phase Reactions: For industrial-scale production, simultaneous vapor-phase chlorination/fluorination offers a streamlined one-step process to key intermediates, although it requires high temperatures. nih.govjst.go.jp Future work may focus on developing catalysts that allow for lower reaction temperatures, thereby improving the energy efficiency of this process. nih.gov

The following table summarizes green chemistry approaches applicable to the synthesis of pyridine (B92270) derivatives.

| Green Chemistry Approach | Advantages | Reference |

| Catalyst-based Synthesis | Higher yields, altered selectivities, simpler workup methods. | rasayanjournal.co.in |

| Microwave-Assisted Synthesis | Shorter reaction durations, reduced energy consumption, often solvent-free. | semanticscholar.org |

| Solventless Approaches | Clean reactions, good product yields, simple separation and purification. | semanticscholar.orgrasayanjournal.co.in |

| Ultrasonic Synthesis | Enhanced reaction rates, improved yields. | rasayanjournal.co.in |

Exploration of Novel Reactivity and Unconventional Reaction Pathways

The trifluoromethyl group profoundly influences the electronic properties of the pyridine ring, making it strongly electron-deficient. nih.gov This electronic nature opens the door to exploring novel reactivity and reaction pathways that are not accessible to their non-fluorinated analogs.

A promising area of research is the selective activation and functionalization of the C-F bonds within the trifluoromethyl group. While historically considered relatively inert, recent studies have demonstrated that the CF3 group can undergo defluorofunctionalization. For instance, an asymmetric defluoroallylation of 4-trifluoromethylpyridines has been achieved, which proceeds through a pyridyldifluoromethyl anion intermediate. chemrxiv.org This type of transformation allows for the modification of the trifluoromethyl group, providing access to a wider range of difluoroalkyl-substituted compounds. chemrxiv.org

Another unconventional pathway involves using trifluoromethyl-containing reagents, such as trimethyl(trifluoromethyl)silane (Me3SiCF3), as a source of difluorocarbene (:CF2). fluorine1.ru Under specific conditions, this reagent can generate difluorocarbene, which can then participate in reactions like difluorocyclopropanation of alkenes. fluorine1.ru Exploring the generation of difluorocarbene from trifluoromethylpyridines themselves could lead to new synthetic methodologies.

Future research in this area will likely focus on:

Catalytic C-F Bond Activation: Developing catalytic systems that can selectively cleave a single C-F bond in the CF3 group to allow for the introduction of other functional groups.

Umpolung (Reversal of Polarity): Investigating reactions that reverse the typical electrophilic nature of the carbon atom in the CF3 group, as seen in the formation of pyridyldifluoromethyl anions, to enable new bond-forming strategies. chemrxiv.org

Photoredox and Electrochemical Methods: Utilizing light or electricity to drive novel transformations of trifluoromethylpyridines, potentially leading to milder and more selective reaction conditions.

Design and Synthesis of Advanced Molecular Architectures

The trifluoromethylpyridine scaffold is a key building block in the design of complex and biologically active molecules. researchgate.netacs.org Its inclusion in a molecule can enhance metabolic stability, binding affinity, and lipophilicity, properties that are highly desirable in drug discovery and agrochemical development. rsc.orgmdpi.com

The design of advanced molecular architectures incorporating the 3,4-dimethyl-2-(trifluoromethyl)pyridine moiety will continue to be a vibrant area of research. This includes:

Kinase Inhibitors: The pyridine and pyrazolopyridine cores are common fragments in the synthesis of kinase inhibitors for cancer therapy. nih.govresearchgate.netnih.gov The trifluoromethyl group can be strategically placed to enhance binding to the target kinase.

Novel Pesticides: By incorporating the trifluoromethylpyridine unit into larger structures, such as those containing a 1,3,4-oxadiazole (B1194373) moiety, new classes of insecticides and fungicides with improved efficacy can be developed. acs.orgnih.gov Structure-activity relationship (SAR) studies guide the rational design of these complex molecules to maximize their biological activity. nih.gov

Functional Materials: The unique electronic properties of trifluoromethylpyridines make them attractive candidates for incorporation into organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). researchoutreach.org

The synthesis of these advanced architectures often requires multi-step sequences. The development of efficient and convergent synthetic strategies is crucial for accessing these complex molecules in a practical manner. nih.govmdpi.com

The table below lists various advanced molecular architectures that can incorporate a trifluoromethylpyridine core.

| Molecular Architecture | Application | Reference |

| Pyrazolo[3,4-b]pyridine Derivatives | TRK Kinase Inhibitors (Anticancer) | nih.gov |

| Imidazo[4,5-c]pyridine Derivatives | CDK2 Inhibitors (Anticancer) | nih.gov |

| 1,3,4-Oxadiazole-Pyridine Hybrids | Insecticides | nih.gov |

| Pyrrolo[2,3-d]pyrimidine Derivatives | Antitumor Agents | mdpi.com |

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 3,4-dimethyl-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, fluorinated pyridine derivatives are often prepared by substituting halogen atoms (e.g., chlorine) in precursor molecules with trifluoromethyl groups using reagents like Ruppert-Prakash (TMSCF₃) under palladium catalysis . Reaction temperature (80–120°C), solvent choice (e.g., DMF or THF), and catalyst loading (1–5 mol%) critically impact yield. Purification typically involves column chromatography or recrystallization, with yields reported between 50–75% depending on steric hindrance from methyl groups .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm regioselectivity of methyl and trifluoromethyl groups. The NMR chemical shift for -CF₃ typically appears at δ -60 to -65 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₈H₈F₃N: calc. 179.06 g/mol).

- HPLC-PDA : Purity assessment (≥95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-dimethyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The methyl groups at positions 3 and 4 increase steric hindrance, slowing oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura). Conversely, the electron-withdrawing -CF₃ group enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution. Kinetic studies using time-resolved IR spectroscopy can track intermediates, while DFT calculations (e.g., Gaussian 16) model transition states to optimize ligand choice (e.g., XPhos vs. SPhos) .

Q. What strategies resolve contradictions in reported biological activity data for trifluoromethylpyridine derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from:

- Solvent Effects : DMSO vs. aqueous buffers alter compound solubility and aggregation.

- Assay Conditions : Pre-incubation time and temperature variations affect binding kinetics.

- Structural Analogues : Impurities in regioisomers (e.g., 2- vs. 4-CF₃ isomers) skew results. Validate purity via NMR and use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm activity .

Q. How can this compound be utilized in designing metal-organic frameworks (MOFs) or catalysts?

- Methodological Answer : The pyridine nitrogen acts as a Lewis base for coordinating metals (e.g., Ru or Ir). For MOFs, solvothermal synthesis (120°C, 48 hrs) with Zn(NO₃)₂ and the ligand produces porous structures. BET analysis confirms surface area (~800 m²/g), while XPS verifies metal-ligand bonding. In catalysis, Ir complexes with this ligand show enhanced emissive properties for OLEDs, with EQE up to 33.5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.